molecular formula C14H7ClFN3S2 B2852191 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine CAS No. 862976-03-2

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine

Cat. No.: B2852191
CAS No.: 862976-03-2
M. Wt: 335.8
InChI Key: FUOWKJNMKQIWQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine is a useful research compound. Its molecular formula is C14H7ClFN3S2 and its molecular weight is 335.8. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine are intriguing. It has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been observed to have significant anti-inflammatory and analgesic activities . These effects are believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .

Cellular Effects

This compound has been shown to have various effects on different types of cells and cellular processes . It has been found to exhibit anti-cancer activity against certain cancer cell lines . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules . It has been found to inhibit certain enzymes, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available.

Metabolic Pathways

It is believed to interact with various enzymes or cofactors , but specific effects on metabolic flux or metabolite levels are not currently known.

Transport and Distribution

It is believed to interact with various transporters or binding proteins , but specific effects on its localization or accumulation are not currently known.

Subcellular Localization

It is believed to be directed to specific compartments or organelles by certain targeting signals or post-translational modifications , but specific details are not currently known.

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-6-fluoro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClFN3S2/c15-7-1-3-9-11(5-7)20-13(17-9)19-14-18-10-4-2-8(16)6-12(10)21-14/h1-6H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUOWKJNMKQIWQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)SC(=N2)NC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClFN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.